4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a compound that features a thiadiazole ring attached to a benzene ring with two hydroxyl groups. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol typically involves the reaction of sulfinylbis((2,4-dihydroxyphenyl)methanethione) with appropriate hydrazides or thiosemicarbazides in methanol . This one-pot reaction is efficient and yields the desired product with good purity. The reaction conditions often include moderate temperatures and the use of methanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The compound’s ability to cross cellular membranes due to its mesoionic nature allows it to interact with intracellular targets effectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, also known as a derivative of the 1,3,4-thiadiazole family, has garnered attention for its diverse biological activities. This compound possesses a unique structure that combines the thiadiazole moiety with a benzene diol, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets. Studies have shown that compounds containing this moiety demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL | |
Candida albicans | 42 μg/mL | |
Aspergillus niger | 38 μg/mL |
These results suggest that the compound is particularly effective against certain fungal strains compared to standard antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of NUDT5
A study investigated the binding interactions between this compound and NUDT5 (ADP-sugar pyrophosphatase), revealing that it could inhibit nuclear ATP synthesis from PAR (poly(ADP-ribose)), potentially leading to chromatin remodeling and reduced cancer cell proliferation . The binding energy calculations indicated strong interactions that could be exploited for therapeutic purposes.
Other Biological Activities
Beyond its antimicrobial and anticancer properties, derivatives of thiadiazoles have been reported to possess:
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRSEAOZQCCMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.